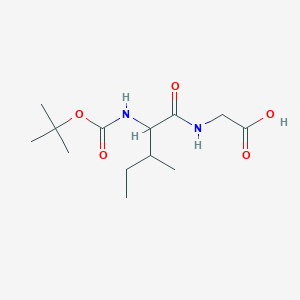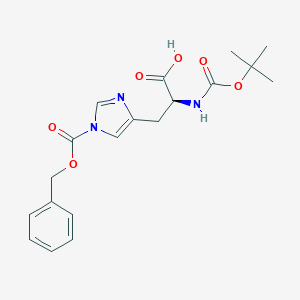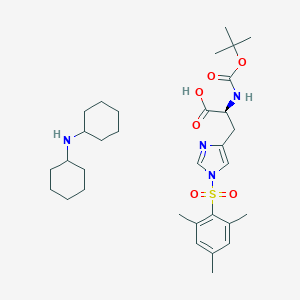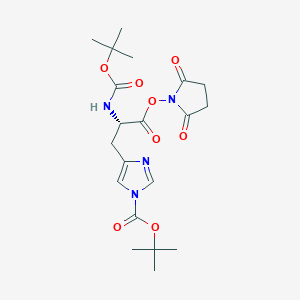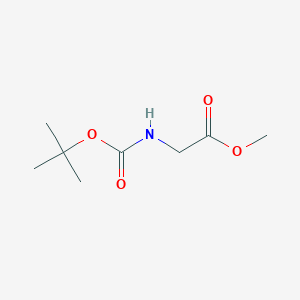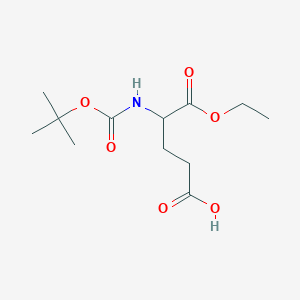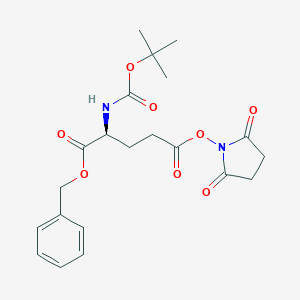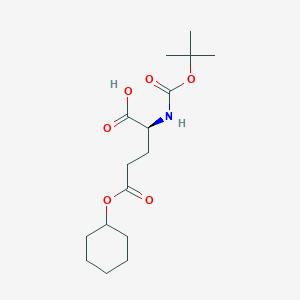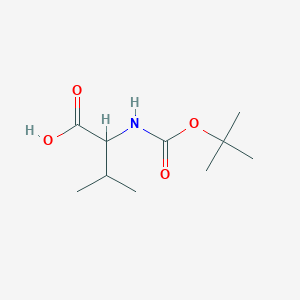
Boc-N-methyl-D-leucine
Übersicht
Beschreibung
Boc-N-methyl-D-leucine is a derivative of leucine . It has a molecular formula of C12H23NO4 and a molecular weight of 245.3 .
Synthesis Analysis
The synthesis of N-methylated polypeptides like this compound is often monitored via IR spectroscopy . The polymerization progress is indicated by the decreasing intensities of the NCA-associated carbonyl peaks at 1858 and 1788 cm−1 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (CH3)2CHCH2CH(COOH)N(CH3)COOC(CH3)3 . This structure indicates that it is an amide of leucine .
Chemical Reactions Analysis
The polymerization of N-methylated NCAs like this compound is significantly affected by the steric demand of both the initiators and the monomers . Electronic effects seem to have only minor influences .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 338.2±21.0 °C at 760 mmHg, and a melting point of 64-65ºC . Its flash point is 158.3±22.1 °C . It is recommended to store it at room temperature .
Wissenschaftliche Forschungsanwendungen
Chiral Polymer Synthesis : Boc-L-leucine derivatives are used in the synthesis of chiral polymers, which show promise in drug delivery applications due to their pH-responsive behavior and potential for conjugation with biomolecules (Bauri, Roy, Pant, & De, 2013).
Crystallography and Conformation Studies : Research on the structure and conformation of N-(t-butoxycarbonyl)-L-isoleucyl-L-leucine methyl ester contributes to a deeper understanding of peptide structure, including insights into peptide bonding and molecule arrangement (Thirumuruhan, Sony, Shanmugam, Ponnuswamy, & Jayakumar, 2004).
High Specific Activity Tritium Labelling : Boc-N-methyl-D-leucine plays a role in the high specific activity tritium labeling of biologically active small peptides, which is crucial for advancing research in biological and medical fields (Egan & Filer, 2015).
Cross-Linked Polymeric Gels : The use of Boc-leucine derivatives in the creation of cross-linked polymer gels with high mechanical strength is a significant development in materials science, with potential applications in various engineering fields (Vaish, Roy, & De, 2015).
Electrochromic Polymer Synthesis : Boc-L-leucine is integral in synthesizing novel chiral poly(3,4-ethylenedioxythiophene) derivatives, showing excellent electrochromic performances, which could be used in electrochromic devices and optical displays (Hu, Lu, Duan, Xu, Zhang, Zhang, Zhen, & Zhang, 2014).
Synthesis of Racemic Leucine : The novel synthetic route for racemic leucine hydrochloride starting from diethyl aminomalonate hydrochloride, where the amino group is protected with Boc, provides a new approach in amino acid synthesis (Shi Xiao-xin, 2010).
Leucine Aminopeptidase Inhibition : this compound contributes to the development of fluorescent probes for leucine aminopeptidase, aiding in the identification of bacteria and screening of inhibitors for bacterial infections (Zhang, Tian, Wang, Tian, Wang, Cui, Huo, Feng, Yu, & Ma, 2021).
Safety and Hazards
Zukünftige Richtungen
Boc-N-methyl-D-leucine is a leucine derivative that has potential applications in research . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Wirkmechanismus
Target of Action
Boc-N-methyl-D-leucine is a derivative of the amino acid leucine . As such, it may interact with the same biological targets as leucine, which include various enzymes and transport proteins involved in protein synthesis and metabolism.
Mode of Action
The Boc group in this compound is a protective group used in peptide synthesis . It is stable towards most nucleophiles and bases . The presence of this group may alter the compound’s interactions with its targets compared to leucine.
Biochemical Pathways
This compound may be involved in the same biochemical pathways as leucine, given its structural similarity. Leucine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well studied. As a derivative of leucine, it may share some pharmacokinetic characteristics with this amino acid. The presence of the boc group could significantly alter these properties .
Result of Action
The molecular and cellular effects of this compound’s action are not well defined. Given its structural similarity to leucine, it may influence protein synthesis and metabolism. The specific effects of this compound require further investigation .
Action Environment
The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the Boc group is stable under certain conditions but can be removed under acidic conditions .
Biochemische Analyse
Biochemical Properties
Boc-N-methyl-D-leucine plays a role in various biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to activate the mTORC1 signaling pathway, which plays a crucial role in cell growth and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, it is known to be involved in the activation of the mTORC1 signaling pathway, which is crucial for protein synthesis and cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, it has been shown that this compound can be efficiently deprotected using solid acid catalysts, indicating its stability under certain conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it is known to be involved in the metabolism of leucine, one of the branched-chain amino acids .
Eigenschaften
IUPAC Name |
(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFAOXATCRIKU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


